molecular formula C12H16N2O B2675199 1-(Benzylamino)cyclobutane-1-carboxamide CAS No. 1182423-16-0

1-(Benzylamino)cyclobutane-1-carboxamide

Cat. No.: B2675199
CAS No.: 1182423-16-0
M. Wt: 204.273
InChI Key: VRXYHEGVVFWSJI-UHFFFAOYSA-N
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Description

1-(Benzylamino)cyclobutane-1-carboxamide (CAS 1182423-16-0) is a synthetic organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This chemical features a cyclobutane ring core, a benzylamino group, and a terminal carboxamide functionality. Its structure places it within the class of cycloalkylamino acid derivatives, a group of compounds that have been investigated in various pharmaceutical and biochemical contexts due to their potential to interact with biological targets . While specific preclinical or clinical data for this exact molecule may be limited, structural analogues featuring the cyclobutane-1-carboxamide scaffold are the subject of ongoing scientific research. Patents and scientific literature indicate that related compounds are explored for a range of potential therapeutic applications, which may include the modulation of inflammatory processes and immune responses . The presence of both lipophilic (benzyl, cyclobutane) and H-bonding (carboxamide) motifs in its structure makes it a valuable intermediate or tool compound for medicinal chemistry programs, particularly in the synthesis and screening of novel bioactive molecules . This product is intended For Research Use Only and is not for human consumption, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzylamino)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(15)12(7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXYHEGVVFWSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzylamino Cyclobutane 1 Carboxamide and Analogous Structures

Strategies for the Construction of the Cyclobutane (B1203170) Core

The formation of the cyclobutane ring is a critical step in the synthesis of 1-(benzylamino)cyclobutane-1-carboxamide and its analogs. Key strategies include cycloaddition reactions, ring expansion/contraction, and the functionalization of existing cyclobutane frameworks.

Asymmetric [2+2] Cycloaddition Reactions in Cyclobutane Ring Formation

Asymmetric [2+2] cycloaddition is a powerful and widely utilized method for constructing chiral cyclobutane rings. kib.ac.cnnih.govacs.org This approach involves the reaction of two two-carbon components to form the four-membered ring with a high degree of stereocontrol. nih.gov Various catalytic and stoichiometric methods have been developed to achieve high enantioselectivity. mdpi.comacs.org

The [2+2] cycloaddition of keteniminium salts with alkenes is a reliable method for the synthesis of substituted cyclobutanes. kib.ac.cnkib.ac.cn The use of chiral auxiliaries allows for the asymmetric synthesis of cyclobutanones, which are versatile intermediates. researchgate.net For instance, ω-unsaturated amides derived from chiral pyrrolidines can be converted into keteniminium salts that undergo intramolecular [2+2] cycloaddition to produce chiral cyclobutanones with high facial selectivity. researchgate.net This method has been shown to be effective in creating complex bicyclic systems. nih.gov The reactivity of keteniminium ions can be steered towards the desired [2+2] cycloaddition over competing reactions like the Belluš–Claisen rearrangement through careful control of reaction conditions and substrate design. nih.gov

Catalyst/AuxiliaryReactantsProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Chiral Pyrrolidine (B122466)ω-Unsaturated AmideChiral Cyclobutanone (B123998)High facial selectivity
Triflic AnhydrideC2-symmetric Chiral Pyrrolidine AmidesKeteniminium Salts for CycloadditionExcellent stereoselectivities

This table summarizes the use of chiral auxiliaries in keteniminium salt mediated [2+2] cycloadditions for the synthesis of chiral cyclobutanones.

Photochemical [2+2] cycloaddition represents one of the most direct methods for synthesizing cyclobutane rings. nih.govacs.org These reactions can be performed under visible light, sometimes utilizing organophotocatalysts, to achieve the desired cyclobutane products. nih.gov Stereocontrol in these reactions can be achieved through various means, including the use of chiral templates. For example, a chiral hydrogen-bonding template can shield one face of a reactant, directing the stereochemistry of the photocycloaddition to yield functionalized cyclobutane derivatives with excellent regio-, diastereo-, and enantioselectivity. mdpi.com Solid-state photochemical [2+2] cycloaddition reactions have also been employed to afford stereoisomers of cyclobutane derivatives in quantitative yields by controlling the orientation of the monomers in the crystal lattice. figshare.com

MethodReactantsKey FeatureOutcome
Chiral H-bonding TemplateIsoquinolone and AlkeneSupramolecular complex shields one faceHigh regio-, diastereo-, and enantioselectivity mdpi.com
Solid-State PhotochemistrySalts of trans-3-(4-Pyridyl) Acrylic AcidAnion-controlled monomer orientationStereoselective synthesis in quantitative yields figshare.com
OrganophotocatalysisElectron-deficient StyrenesVisible-light mediationGood yields of cyclobutane products nih.gov

This table highlights different strategies for achieving stereocontrol in photochemical [2+2] cycloaddition reactions.

Intramolecular [2+2] cycloadditions are a versatile tool for constructing fused and bridged bicyclic systems containing a cyclobutane ring. nih.govacs.org This approach has been successfully applied in the synthesis of various complex molecules. nih.gov For example, the intramolecular cycloaddition of keteniminium salts with alkenes provides a useful route to [n.2.0] fused-cyclobutanones. nih.gov Similarly, intramolecular cycloadditions of allenes with alkenes can produce rigid bicyclic frameworks containing a cyclobutane. nih.govacs.org While these reactions can be highly efficient, achieving diastereoselectivity can sometimes be challenging, and may require the use of sterically demanding chiral esters or other stereocontrol elements. nih.govacs.org

Ring Expansion and Contraction Methodologies for Cyclobutane Derivatives

Alternative strategies to cycloadditions for the synthesis of cyclobutanes involve ring expansion and contraction reactions. nih.gov Ring expansion of smaller rings, such as cyclopropanes, can lead to the formation of cyclobutane derivatives. nih.gov For instance, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can generate bicyclic products containing fused cyclobutanes with embedded quaternary centers. rsc.org Conversely, ring contraction of larger rings can also be employed. A notable example is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines. chemistryviews.org This method involves the reaction of polysubstituted pyrrolidine derivatives with hydroxy(tosyloxy)iodobenzene and ammonium (B1175870) carbamate, leading to the desired cyclobutanes in a stereoselective manner. chemistryviews.org Such ring contraction reactions can proceed through various mechanisms, some not involving carbonium ions. rsc.org

Functionalization of Pre-formed Four-membered Carbocycles

The direct functionalization of a pre-existing cyclobutane ring is another important strategy for accessing complex derivatives. acs.orgnih.gov This approach often utilizes C-H functionalization logic, where a directing group on the cyclobutane ring guides the installation of new functional groups in a stereocontrolled manner. acs.orgbaranlab.org This method can simplify the synthesis of pseudosymmetric cyclobutane natural products. acs.org For example, a carbonyl group attached to the cyclobutane can act as a latent directing group for C-H functionalization, allowing for the sequential introduction of substituents with facial control. acs.org This strategy has been shown to be highly efficient for the bis-phenylation of a cyclobutane substrate. baranlab.org

Introduction of the Benzylamino Moiety

Organocatalytic Enantioselective Amine Introduction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines. In the context of synthesizing precursors to this compound, an organocatalytic enantioselective approach to α-(benzylamino)cyclobutanones has been reported. This method employs a tandem condensation/intramolecular rearrangement/proton transfer reaction sequence, starting from racemic α-hydroxycyclobutanone and a variety of benzylamines. The use of chiral organocatalysts allows for the production of α-(benzylamino)cyclobutanones in good to high yields with moderate to high enantioselectivities. This strategy is particularly valuable as it establishes the chiral center at the carbon bearing the amino group early in the synthetic route.

Tandem Condensation/Rearrangement/Proton Transfer Sequences

A notable strategy for the synthesis of α-(benzylamino)cyclobutanones involves a tandem reaction sequence. This process is initiated by the condensation of a racemic α-hydroxycyclobutanone with a benzylamine (B48309), which then undergoes an intramolecular rearrangement followed by a proton transfer. This sequence efficiently yields the desired α-(benzylamino)cyclobutanone. The reaction's success hinges on the careful control of reaction conditions to favor the tandem pathway and maximize the yield of the desired product. This one-pot approach offers an efficient route to key intermediates for the synthesis of this compound.

Reductive Amination Strategies

Reductive amination is a widely utilized and versatile method for the formation of carbon-nitrogen bonds. In the synthesis of this compound, this strategy can be envisioned starting from a suitable cyclobutanone precursor, such as 1-oxocyclobutane-1-carboxamide. The ketone is first reacted with benzylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired benzylamino compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over ketones. This method offers a direct and efficient route to introduce the benzylamino group.

Recent advancements have also demonstrated the reductive amination of carboxylic acids, providing an alternative pathway. This two-step, one-pot process involves a silane-mediated amidation followed by a zinc-catalyzed reduction of the resulting amide. This approach could potentially be adapted for the synthesis of the target molecule, starting from 1-carboxycyclobutane-1-amine and benzyl (B1604629) bromide.

Formation of the Carboxamide Functional Group

The final step in the synthesis of this compound is the formation of the carboxamide group. This can be achieved through several well-established chemical and enzymatic methods.

Chemical Amidation Techniques

A plausible and efficient route to this compound from an α-(benzylamino)cyclobutanone intermediate is through a Strecker amino acid synthesis. This classic method involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile. In this case, the α-(benzylamino)cyclobutanone would react with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an amine to yield 1-(benzylamino)-1-cyanocyclobutane. The resulting aminonitrile can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can subsequently be converted to the target carboxamide using standard peptide coupling reagents. Alternatively, direct partial hydrolysis of the nitrile to the amide may be possible under controlled conditions.

Commonly used coupling reagents for the amidation of the carboxylic acid intermediate include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

A direct, one-pot conversion of carboxylic acids to primary amides has also been reported using a ruthenium–tungsten bimetallic catalyst with hydrogen and ammonia, representing a greener alternative to traditional methods.

Enzymatic Approaches to Amide Bond Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. Enzymes such as lipases and proteases have been shown to catalyze the formation of amide bonds under mild reaction conditions. For the synthesis of this compound, an enzymatic approach could involve the direct amidation of 1-(benzylamino)cyclobutane-1-carboxylic acid. Lipases, for instance, can catalyze the condensation of a carboxylic acid and an amine in non-aqueous solvents, driving the equilibrium towards amide formation.

Furthermore, ATP-dependent amide bond synthetases (ABS) are a class of enzymes that catalyze the formation of amides via an adenylate intermediate. The enzyme McbA, for example, has been shown to have broad aryl acid specificity and could potentially be engineered to accept 1-(benzylamino)cyclobutane-1-carboxylic acid as a substrate for the synthesis of the target carboxamide. Amine dehydrogenases (AmDHs) also represent a promising enzymatic route for the reductive amination of ketones, offering a biocatalytic alternative to the chemical methods described in section 2.2.3.

Stereoselective Carboxamide Derivatization

The stereoselective functionalization of a pre-existing cyclobutane scaffold is a powerful strategy for installing desired chemical motifs with high fidelity. One prominent approach involves the use of directing groups to guide C–H functionalization, enabling the introduction of substituents at specific positions with defined stereochemistry. For instance, the 8-aminoquinoline (B160924) group has been effectively employed as a directing group in palladium-catalyzed C(sp³)–H arylation reactions on cyclobutane carboxamides. researchgate.net This methodology allows for the concise synthesis of cyclobutane derivatives bearing multiple contiguous stereocenters. researchgate.net

In a related context, the synthesis of compounds like 2,4-diphenyl-N-(quinolin-8-yl)cyclobutane-1-carboxamide showcases the utility of this approach. acs.org The carbonyl group of the carboxamide can act as a latent directing group, facilitating C-H activation and subsequent functionalization. acs.org This strategy circumvents the challenges associated with traditional cycloaddition methods, particularly in achieving unsymmetrical substitution patterns with high stereocontrol. acs.org The derivatization of the C–H arylation products can be further accomplished through methods like decarboxylative coupling, expanding the molecular diversity accessible from a common cyclobutane intermediate. researchgate.net

Diastereoselective Synthesis and Stereocontrol

Achieving a specific diastereomer is paramount in the synthesis of complex molecules. For cyclobutane structures, this often involves controlling the stereochemistry during ring formation or subsequent functionalization.

Diastereoselective Reduction of Cyclobutylidene Intermediates

A key strategy for establishing cis or trans relationships between substituents on a cyclobutane ring is the diastereoselective reduction of a rigidified exocyclic double bond. A scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, a structure analogous to the backbone of the target compound, has been developed featuring the reduction of a cyclobutylidene Meldrum's acid derivative. acs.orgacs.org

The process begins with the Knoevenagel condensation of a ketone with Meldrum's acid to form the cyclobutylidene intermediate. acs.org Subsequent reduction of this intermediate with a hydride source, such as sodium borohydride (B1222165) (NaBH₄), proceeds with high diastereoselectivity to favor the desired cis isomer. acs.orgacs.org This selectivity is attributed to the steric hindrance of the cyclobutylidene moiety, which directs the hydride attack from the less hindered face.

Table 1: Diastereoselective Reduction of Cyclobutylidene Intermediate Data extracted from a representative synthesis of a cis-1,3-disubstituted cyclobutane scaffold. acs.org

StepReagents & ConditionsProductDiastereomeric Ratio (cis:trans)Yield
Condensation Ketone, Meldrum's acid, 2-PrOH, rtCyclobutylidene Meldrum's acid derivativeN/A96%
Reduction NaBH₄, EtOH, 0 °C to rtcis-1,3-disubstituted cyclobutane>20:191%

Control of Acidic Impurities for Diastereomeric Ratio Improvement

The purity of intermediates and the control of side reactions are crucial for achieving high diastereoselectivity. In the synthesis of the cis-1,3-disubstituted cyclobutane scaffold, it was discovered that controlling acidic impurities was critical for improving the diastereomeric ratio, particularly during purification by recrystallization. acs.orgacs.org

During the Knoevenagel condensation, unreacted Meldrum's acid, an acidic impurity, can persist in the cyclobutylidene intermediate. acs.org The presence of this acid can compromise the stability of subsequent intermediates or interfere with the crystallization process, making it difficult to isolate the desired diastereomer in high purity. By optimizing the reaction conditions to minimize residual starting material and implementing specific workup procedures, the level of these acidic impurities can be significantly reduced. acs.org This enhanced purity of the intermediate allows for a more effective recrystallization, ultimately improving the final diastereomeric ratio of the product. acs.org

Diastereoselective Synthesis of N-Heterocycle-Substituted Cyclobutanes

An alternative and efficient method for creating substituted aminocyclobutanes involves the diastereoselective Michael addition of N-nucleophiles onto cyclobutenes. researchgate.netnih.govepfl.ch This approach enables the formation of various heterocyclic aminocyclobutane esters and amides. researchgate.net The synthesis starts from commercially available bromocyclobutanes, which are converted into cyclobutene (B1205218) intermediates. nih.gov

The subsequent conjugate addition of N-nucleophiles, such as imidazoles, azoles, and nucleobase derivatives, proceeds with high diastereoselectivity. researchgate.netepfl.ch This method provides a powerful tool for incorporating diverse heterocyclic moieties into the cyclobutane framework, significantly enhancing the chemical diversity available for applications in medicinal chemistry. nih.gov

Process Optimization and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, and economic viability. For the synthesis of related cyclobutane scaffolds, several key optimizations have been identified that are applicable to the large-scale production of this compound. acs.orgacs.org

Table 2: Knoevenagel Condensation Optimization Data from a representative synthesis of a cyclobutylidene Meldrum's acid derivative. acs.org

EntrySolventTemperatureObservationsYield
12-PrOHRoom TempReaction proceeds well96%
2MeOHRoom TempComparable to 2-PrOH95%
3MeOH40 °CLower yield observed90%
4MeOHRoom Temp, then age at 40 °CEffectively purges starting material96%

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Elucidating Stereochemistry and Conformation

Spectroscopic methods are fundamental tools for the structural elucidation of 1-(benzylamino)cyclobutane-1-carboxamide, providing detailed insights into its connectivity, functional groups, and three-dimensional arrangement in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the molecular backbone and the chemical environment of each atom. In ¹H NMR, the cyclobutane (B1203170) protons typically appear as complex multiplets due to intricate spin-spin coupling. The benzylic protons (CH₂) and the aromatic protons of the benzyl (B1604629) group exhibit characteristic chemical shifts. Two-dimensional (2D) NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for determining stereochemistry. rsc.org NOESY experiments can reveal through-space correlations between protons, which helps in establishing the relative orientation of the substituents on the cyclobutane ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of both the amide and the secondary amine, as well as a strong absorption for the C=O (amide I band) stretching vibration. repec.orgrsisinternational.org

Table 1: Representative Spectroscopic Data for this compound Moiety Note: These are predicted values based on typical ranges for similar functional groups and structural motifs.

TechniqueFunctional GroupExpected Chemical Shift / WavenumberNotes
¹H NMRAromatic-H (Benzyl)δ 7.2-7.4 ppmMultiplet corresponding to the five protons of the phenyl ring.
¹H NMRBenzylic-CH₂δ ~3.8-4.5 ppmSinglet or doublet depending on coupling with N-H.
¹H NMRCyclobutane-Hδ ~1.8-2.5 ppmComplex multiplets due to restricted rotation and coupling.
¹H NMRAmine-NHVariableBroad singlet, position is concentration and solvent dependent.
¹H NMRAmide-NH₂δ ~5.5-8.0 ppmTwo broad singlets, potentially diastereotopic.
¹³C NMRAmide C=Oδ ~175-180 ppmQuaternary carbon signal.
¹³C NMRAromatic-C (Benzyl)δ ~127-140 ppmMultiple signals for ipso, ortho, meta, and para carbons.
¹³C NMRQuaternary Cyclobutane-Cδ ~55-65 ppmCarbon atom bonded to both N and C=O.
IRN-H Stretch (Amine & Amide)3200-3500 cm⁻¹Typically broad bands.
IRC=O Stretch (Amide I)1640-1680 cm⁻¹Strong, characteristic absorption. rsisinternational.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the relative and absolute stereochemistry, providing precise data on bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net For this compound, a crystal structure would reveal the exact puckering of the cyclobutane ring and the spatial disposition of the benzylamino and carboxamide substituents relative to each other. nih.gov This information is invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

Table 2: Illustrative Crystallographic Parameters for a Substituted Cyclobutane System Note: Data are hypothetical and serve to illustrate typical parameters obtained from an X-ray diffraction experiment.

ParameterTypical ValueSignificance
Crystal Systeme.g., MonoclinicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
C-C Bond Length (Ring)1.55 - 1.57 ÅTypically longer than in alkanes due to ring strain. researchgate.net
C-C-C Bond Angle (Ring)~88° - 90°Deviates significantly from the ideal 109.5°, indicating angle strain. researchgate.net
Ring Puckering Angle (θ)~20° - 30°Quantifies the deviation of the ring from planarity. nih.govcaltech.edu
Hydrogen Bondse.g., N-H···O=CIdentifies key intermolecular interactions governing crystal packing.

Solution-State Conformational Analysis

While X-ray crystallography describes the static solid-state structure, the conformation in solution can be dynamic. The cyclobutane ring undergoes rapid inversion (puckering) between equivalent or non-equivalent puckered conformations at room temperature. dalalinstitute.com For a 1,1-disubstituted cyclobutane, the two puckered conformations are equivalent. NMR spectroscopy is the primary tool for investigating these dynamics. nih.gov Variable-temperature NMR studies can be employed to slow this ring inversion. At lower temperatures, it might be possible to "freeze out" the puckered conformation, leading to the observation of distinct signals for axial and equatorial protons, providing insight into the energy barrier of the ring-flipping process.

Analysis of Ring Strain and Puckering in the Cyclobutane System

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. slideshare.net

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This compression of bond angles leads to orbital overlap that is less effective than in an acyclic alkane, increasing the ring's potential energy. libretexts.org

Torsional Strain: In a hypothetical planar cyclobutane, all eight C-H bonds on adjacent carbon atoms would be fully eclipsed, resulting in substantial torsional strain and repulsive steric interactions. libretexts.org

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation. dalalinstitute.comlibretexts.org In this conformation, one carbon atom is bent out of the plane formed by the other three. This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby lowering the torsional strain. However, this comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further to around 88°. libretexts.org The balance between these opposing strain factors dictates the equilibrium geometry of the ring. The degree of puckering is often described by a dihedral angle, which for cyclobutane itself is approximately 25-30°. nih.govresearchgate.net

Table 3: Ring Strain and Puckering Parameters for Cyclobutane

ParameterValueReference
Total Ring Strain~26.3 kcal/mol slideshare.net
Equilibrium Puckering Angle (θ)~28-30° nih.govnih.gov
Ring Inversion Barrier~1.45 kcal/mol slideshare.net
C-C-C Bond Angle (Puckered)~88° libretexts.org
C-C Bond Length~1.554 Å nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1 Benzylamino Cyclobutane 1 Carboxamide

Elucidation of Reaction Pathways in Novel Synthesis Routes

The synthesis of 1-(benzylamino)cyclobutane-1-carboxamide can be envisioned through several plausible reaction pathways. The elucidation of these pathways involves identifying key intermediates and understanding the sequence of bond-forming and bond-breaking events. By analogy to established syntheses of substituted cyclobutanes, a primary route would likely involve the functionalization of a pre-formed cyclobutane (B1203170) ring.

One potential pathway is the palladium-catalyzed aminocarbonylation of a corresponding cyclobutanol (B46151) precursor. Mechanistic studies on similar transformations suggest that the reaction may proceed through a cyclobutene (B1205218) intermediate. nih.gov The catalytic cycle would likely involve:

Dehydration of the starting cyclobutanol to form a cyclobutene.

Formation of an active Pd–H complex from the palladium salt.

Hydropalladation of the cyclobutene intermediate to form an alkyl-palladium species.

Carbon monoxide (CO) insertion into the palladium-carbon bond.

Nucleophilic attack by benzylamine (B48309) on the acyl-palladium complex, followed by reductive elimination to yield the final carboxamide product and regenerate the palladium catalyst.

Another viable pathway involves the C–H functionalization of a cyclobutane carboxamide precursor. acs.org This approach, often guided by a directing group on the amide nitrogen, typically follows a concerted metalation-deprotonation (CMD) mechanism. In a hypothetical synthesis, a directing group would facilitate the cleavage of a C(sp³)–H bond on the cyclobutane ring by a transition metal catalyst (e.g., Palladium), forming a stable palladacycle intermediate. Subsequent reaction steps, such as oxidative addition of a benzylating agent and reductive elimination, would install the benzylamino group. acs.orgcalstate.edu

Finally, a contractive ring synthesis from a substituted pyrrolidine (B122466) represents a more novel route. Such transformations can proceed through a radical pathway initiated by iodonitrene chemistry. nih.gov The proposed mechanism involves the electrophilic amination of the pyrrolidine to form a reactive 1,1-diazene intermediate. This intermediate undergoes nitrogen extrusion to generate a 1,4-biradical, which then cyclizes to form the thermodynamically stable cyclobutane C–C bond. nih.gov

Understanding Stereoselective Control in Dynamic Kinetic Asymmetric Transformations

Achieving stereoselective control is a paramount challenge in the synthesis of polysubstituted cyclobutanes. Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. thieme.de This process relies on two key conditions: the rapid racemization of the starting material and a highly selective kinetic resolution step where a chiral catalyst reacts significantly faster with one enantiomer over the other. thieme.dewikipedia.org

For a molecule like this compound, a DYKAT process could be applied to a precursor containing a stereocenter that is prone to epimerization. For instance, a racemic cyclobutane precursor with a chiral center adjacent to a carbonyl group could be racemized under basic or acidic conditions. In the presence of a chiral catalyst—be it a transition metal complex or an organocatalyst—the fast-reacting enantiomer is selectively converted to the product. princeton.edu According to Le Châtelier's principle, the equilibrium of the racemization continuously shifts to replenish the consumed enantiomer, theoretically allowing for a 100% yield of a single product stereoisomer. wikipedia.org

The energy profile of a DYKAT process illustrates this principle. The chiral catalyst significantly lowers the activation energy for the reaction of one enantiomer (the "matched" pair) while having a smaller effect on, or even increasing, the activation energy for the other (the "mismatched" pair). Combined with a low energy barrier for racemization of the starting material, this difference in reaction rates (kfast >> kslow) ensures the stereoconvergent outcome. wikipedia.orgprinceton.edu Such combined amine- and transition-metal-catalyzed DYKATs have been successfully applied to generate functionalized cyclopentenes and all-carbon quaternary stereocenters. nih.gov

Role of Catalysis in Cyclobutane Functionalization (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis is central to the efficient and selective synthesis and functionalization of the strained cyclobutane core. Both transition metal catalysis and organocatalysis offer distinct advantages and mechanistic pathways.

Transition Metal Catalysis Transition metals, particularly palladium, have been instrumental in the functionalization of inert C(sp³)–H bonds on cyclobutane rings. researchgate.net A common strategy involves the use of a directing group (DG) attached to the substrate, typically as an amide. This DG coordinates to the metal center and positions it in close proximity to a specific C–H bond, enabling selective activation via a CMD pathway. acs.org For instance, N-(quinolin-8-yl)cyclobutanecarboxamide has been shown to undergo highly diastereoselective palladium-catalyzed bis-arylation at the C2 and C4 positions. acs.org The catalyst, often Pd(OAc)₂, facilitates the formation of a six-membered palladacycle intermediate, which then undergoes oxidative addition with an aryl halide and subsequent reductive elimination. calstate.eduacs.org This auxiliary-aided approach provides excellent control over regioselectivity and stereoselectivity, leading to all-cis trisubstituted cyclobutane scaffolds. acs.org

Catalyst SystemDirecting Group (Auxiliary)TransformationKey Mechanistic FeatureReference
Pd(OAc)₂ / Ag₂CO₃8-Aminoquinoline (B160924)Diastereoselective bis-arylation of C(sp³)–H bondsFormation of a stable palladacycle intermediate via CMD acs.org
Pd(OAc)₂ / AgOAc2-(Methylthio)anilineMono- and bis-arylation of C(sp³)–H bondsAuxiliary-guided C–H activation acs.orgacs.org
Rh₂(S-TCPTAD)₄(None)Enantioselective C–H functionalization with donor/acceptor carbenesIntermolecular carbene insertion into C–H bonds nsf.gov
Pd(TFA)₂ / Ligand(None - from cyclobutanol)Regiodivergent aminocarbonylationLigand-controlled hydropalladation of a cyclobutene intermediate nih.gov

Organocatalysis Organocatalysis provides a metal-free alternative for constructing and functionalizing cyclobutane rings, often with high enantioselectivity. For example, the synthesis of α-(benzylamino)cyclobutanones, structures closely related to the target compound, has been achieved using chiral Brønsted acid catalysts. researchgate.net The proposed mechanism involves the reaction of an α-hydroxycyclobutanone with a benzylamine to form a hemiaminal, which then dehydrates. The chiral catalyst facilitates an enantioselective intramolecular rearrangement (an Amadori-Heyns type reaction) via a 1,2-enaminol intermediate, followed by a controlled keto-enol tautomerization to deliver the chiral product. researchgate.net Furthermore, organocatalytic formal [2+2] cycloadditions, proceeding through tandem iminium–enamine activation of enals, have been developed to produce highly functionalized cyclobutanes with excellent stereocontrol. rsc.org

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for probing the intricate details of reaction mechanisms that are often difficult to observe experimentally. For transformations involving this compound, computational modeling could provide critical insights into the stability of reactive intermediates and the energetics of transition states.

In studies of related systems, such as the base-catalyzed rearrangement of cyclobutane-1,2-dione, DFT calculations were used to map out the potential energy surfaces for multiple competing reaction pathways. beilstein-journals.orgnih.gov By calculating the Gibbs free energies of activation (ΔG‡) for each step, researchers could determine the most feasible reaction channel, which in that case was a benzilic acid-type rearrangement leading to a contracted ring. beilstein-journals.orgnih.gov

For a hypothetical Pd-catalyzed C–H benzylation of a cyclobutane carboxamide precursor, computational analysis could be used to:

Model the Geometry of Intermediates: Determine the precise three-dimensional structure of key intermediates, such as the initial substrate-catalyst adduct and the crucial palladacycle.

Calculate Transition State Energies: Quantify the energy barriers for elementary steps like C–H activation and reductive elimination. This can help identify the rate-determining step of the catalytic cycle.

Explain Selectivity: In stereoselective reactions, DFT can be used to calculate the energies of the diastereomeric transition states that lead to different product isomers. A lower energy transition state corresponds to the major product, thereby explaining the origin of stereoselectivity. Computational studies have pointed to the involvement of three-center agostic interactions in the transition state of palladation-deprotonation pathways, which helps rationalize observed site selectivity. acs.org

By modeling these complex energetic landscapes, computational probing serves as a powerful predictive tool for optimizing reaction conditions and designing more efficient and selective catalysts for the synthesis of complex molecules like this compound.

Molecular and Cellular Biological Activity Studies

Identification of Molecular Targets and Ligand-Receptor Interactions (in vitro binding assays)

No publicly available studies were identified that detail the in vitro binding of 1-(Benzylamino)cyclobutane-1-carboxamide to any specific molecular targets. Information regarding its ligand-receptor interactions, binding affinity (such as Kd or IC50 values), or its primary protein targets is not documented in the scientific literature.

Mechanistic Elucidation of Biological Effects at the Cellular Level (in vitro pathway modulation)

There is no available research describing the effects of this compound on intracellular signaling pathways. Studies that would elucidate its mechanism of action at a cellular level, such as reporter gene assays or Western blot analyses of key signaling proteins, have not been published.

Enzyme Inhibition and Activation Kinetics (pre-clinical)

Pre-clinical data on the ability of this compound to inhibit or activate specific enzymes is not available. Consequently, kinetic parameters like Ki (inhibition constant) or the type of inhibition (e.g., competitive, non-competitive) have not been determined.

Modulation of Cellular Pathways (in vitro phenotypic screening)

Phenotypic screening assays are used to observe the effects of a compound on cell behavior. There are no published results from in vitro phenotypic screens for this compound. Therefore, its impact on cellular phenotypes such as proliferation, apoptosis, or differentiation is unknown.

Evaluation of Structural Motifs for Bioactivity (e.g., cyclobutane (B1203170) scaffolds in general, related carboxamides)

The structural components of this compound, namely the cyclobutane scaffold and the carboxamide group, are present in many biologically active molecules. The cyclobutane ring, a strained four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational rigidity and three-dimensionality into drug candidates. This can lead to improved potency, selectivity, and metabolic stability. Similarly, the carboxamide functional group is a common feature in a vast array of pharmaceuticals, known for its ability to form hydrogen bonds and interact with biological targets. However, the specific bioactivity of these motifs within the exact arrangement of this compound has not been specifically investigated or reported.

Selectivity Profiling against Related Molecular Targets

Without an identified primary molecular target, no selectivity profiling studies have been conducted for this compound. Such studies would typically assess the compound's activity against a panel of related receptors or enzymes to determine its specificity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Impact of Substituent Effects on Biological Activity

The biological activity of 1-(benzylamino)cyclobutane-1-carboxamide can be significantly modulated by the introduction of various substituents on both the benzyl (B1604629) and cyclobutane (B1203170) moieties. SAR studies on analogous compounds have demonstrated that the nature, position, and size of these substituents can drastically alter target affinity and efficacy. nih.govmdpi.com

For instance, substitutions on the aromatic ring of the benzyl group can influence electronic and steric properties. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can affect the pKa of the benzylamino group and its hydrogen bonding capabilities, which are often crucial for molecular recognition at a biological target. nih.gov Studies on similar scaffolds have shown that specific substitutions can lead to enhanced potency. For example, in a series of 3-benzylamino-β-carboline derivatives, substitutions on the benzyl ring were critical for their antitumor activity. nih.gov

Table 1: Hypothetical Impact of Benzyl Ring Substituents on Biological Activity

Position Substituent Expected Effect on Activity Rationale
para -Cl Potential Increase Enhances lipophilicity, may improve membrane permeability.
meta -OCH3 Variable Can alter hydrogen bonding capacity and conformation.

Role of Cyclobutane Ring Conformation and Rigidity in Biological Interactions

The cyclobutane ring is a key structural feature of this compound, imparting a degree of conformational rigidity that is often beneficial for biological activity. nih.govmdpi.com Unlike more flexible alkyl chains, the puckered four-membered ring restricts the number of accessible conformations, which can reduce the entropic penalty upon binding to a target protein. nih.gov This pre-organization of the pharmacophoric groups—the benzylamino and carboxamide moieties—can lead to higher binding affinity.

The puckered nature of the cyclobutane ring allows for specific spatial arrangements of its substituents. nih.gov The relative orientation of the benzylamino and carboxamide groups is constrained by the ring's geometry, which can be crucial for fitting into a specific binding pocket. The rigidity of this scaffold can also enhance metabolic stability by shielding adjacent bonds from enzymatic degradation. nih.gov In the context of peptidomimetics, the inclusion of rigid structures like cyclobutane has been shown to influence secondary structure and cell penetration capabilities. mdpi.com

Stereochemical Influence on Molecular Recognition and Activity

The stereochemistry of this compound and its derivatives is a critical determinant of their biological activity. The introduction of chiral centers, for instance by substitution on the cyclobutane ring, would result in enantiomers or diastereomers that could exhibit significantly different pharmacological profiles. Biological systems, being chiral, often display stereospecific recognition, where one stereoisomer may have much higher affinity for the target than its counterpart. nih.gov

This stereochemical dependence is a cornerstone of molecular recognition. The precise three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with a receptor's binding site, while the other enantiomer may not be able to achieve this complementary fit. This principle is widely observed in drug action, where often only one enantiomer is responsible for the desired therapeutic effect.

Physicochemical Property Modulation through Isosteric Replacement

Isosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound without drastically altering its core structure and biological activity. uniroma1.itmdpi.com For this compound, isosteric replacements can be envisioned for several of its functional groups to improve properties like solubility and lipophilicity.

Table 2: Potential Carboxamide Isosteres and Their Impact on Properties

Isostere Potential Advantage Reference
Tetrazole Increased metabolic stability, similar pKa to carboxylic acid. openmedscience.com
1,2,4-Oxadiazole Improved oral bioavailability, metabolically robust. mdpi.com

Relationship between Lipophilicity and Membrane Permeability (e.g., PAMPA assay)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of compounds. bienta.netcreative-bioarray.com In a PAMPA experiment, the apparent permeability coefficient (Papp) of a compound is measured as it diffuses from a donor to an acceptor compartment through an artificial lipid membrane. nih.gov There is generally a parabolic relationship between lipophilicity and permeability; a compound must have sufficient lipophilicity to enter the lipid membrane but also adequate aqueous solubility to be released into the aqueous environment on the other side. By synthesizing and testing analogs of this compound with varying substituents, a relationship between their calculated logP values and experimentally determined Papp values can be established to optimize membrane permeability. nih.gov

Rational Design Strategies Based on SAR and SPR Data

The data gathered from SAR and SPR studies provide the foundation for the rational design of improved analogs of this compound. researchgate.netnih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build predictive models that correlate structural features with biological activity. nih.govmdpi.com

These models can help identify key pharmacophoric elements and regions of the molecule that are sensitive to modification. For example, if SAR data indicate that a bulky substituent at a particular position is detrimental to activity, future designs would avoid such modifications. Conversely, if a specific hydrogen bond is found to be crucial, new analogs would be designed to maintain or enhance this interaction. By integrating data on activity, selectivity, and ADME properties, medicinal chemists can iteratively refine the structure of this compound to develop candidates with an optimized therapeutic profile. researchgate.net

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule like 1-(Benzylamino)cyclobutane-1-carboxamide. These methods, rooted in quantum mechanics, can predict the most stable arrangement of atoms in space (geometry optimization) and provide insights into the distribution of electrons within the molecule (electronic structure).

The process begins with defining a starting molecular geometry, which is then refined through iterative calculations to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Common methods for these calculations include ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more computationally intensive methods like Coupled Cluster (CC). The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial for the accuracy of the results.

Once the geometry is optimized, various electronic properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. Additionally, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Energetics

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, DFT is particularly useful for exploring its conformational landscape.

DFT also provides valuable information on the molecule's energetics, including its total electronic energy, enthalpy, and Gibbs free energy. These thermodynamic properties are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the strength of the interaction for different poses (orientations and conformations) of the ligand. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein's amino acid residues. The pose with the best score is considered the most likely binding mode.

For this compound, which may have anticonvulsant properties, potential protein targets for docking studies could include ion channels or receptors in the central nervous system, such as GABA receptors or voltage-gated sodium channels. nih.govnih.gov The results of molecular docking can provide a hypothesis about how the molecule exerts its biological effect and can guide the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a ligand-protein complex over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations allow for the exploration of the conformational flexibility of both the ligand and the protein, offering a more realistic representation of their interaction.

An MD simulation starts with an initial set of atomic coordinates (often from a docked complex) and velocities. The forces on each atom are calculated using a force field, and Newton's laws of motion are used to predict the new positions and velocities of the atoms after a small time step. This process is repeated for millions of steps, generating a trajectory that describes the movement of the atoms over time.

Analysis of the MD trajectory for a complex of this compound with its target protein would reveal the stability of the binding pose predicted by docking. It can show how the ligand and protein adapt to each other's presence and highlight key interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to the binding affinity. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the ligand's potency.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org

Selection and Derivation of Quantum Chemical Descriptors

The first step in developing a QSAR model is to represent the chemical structure of the molecules using numerical values called molecular descriptors. Quantum chemical descriptors, derived from quantum mechanical calculations, are particularly valuable as they capture the electronic and geometric properties of the molecules in a detailed manner. researchgate.net

For a QSAR study of this compound and its analogs, a variety of quantum chemical descriptors would be calculated. These could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges. uobasrah.edu.iq

Geometric Descriptors: Molecular surface area, volume, and shape indices.

Thermodynamic Descriptors: Enthalpy of formation and Gibbs free energy.

The selection of relevant descriptors is a critical step and is often guided by statistical methods to identify those that are most correlated with the biological activity.

Predictive Modeling for Biological Activity

Once a set of relevant descriptors is selected, a mathematical model is built to correlate these descriptors with the observed biological activity of a training set of compounds. Various statistical and machine learning methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like support vector machines (SVM) and artificial neural networks (ANN).

The predictive power of the QSAR model is then assessed through a rigorous validation process. This typically involves using an external test set of compounds that were not used in the model development. A reliable QSAR model can then be used to predict the biological activity of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates. For this compound, a validated QSAR model could be used to design new derivatives with potentially enhanced anticonvulsant activity. nih.gov

Applications As Research Probes and Advanced Chemical Building Blocks

Utilization in the Synthesis of More Complex Molecular Architectures

The rigid, non-planar structure of the cyclobutane (B1203170) ring makes 1-(Benzylamino)cyclobutane-1-carboxamide an excellent starting point for the synthesis of more intricate, three-dimensional molecular architectures. nih.govnih.gov A key application of such building blocks is in the construction of spirocyclic compounds, which are characterized by two rings connected through a single, shared carbon atom. researchgate.netbldpharm.com Spirocyclic scaffolds are of growing interest in medicinal chemistry because their inherent three-dimensionality allows for better exploration of chemical space compared to "flat" aromatic compounds, potentially leading to improved potency, selectivity, and pharmacokinetic properties. researchgate.netbldpharm.comsigmaaldrich.com

The synthesis of complex molecules often relies on cascade or domino reactions, which allow for the construction of multiple bonds in a single operation from readily available substrates. beilstein-journals.org Building blocks like this compound, containing multiple functional groups (a secondary amine, a carboxamide, and a rigid carbocyclic core), are well-suited for such efficient synthetic strategies. The cyclobutane unit can serve as a central scaffold from which different functional groups can be projected in well-defined spatial orientations. sigmaaldrich.com This is a critical feature when designing molecules to interact with the complex three-dimensional binding pockets of biological targets like proteins and enzymes. bldpharm.com

For instance, the amino and carboxamide groups can be chemically modified to participate in cyclization reactions, leading to the formation of novel heterocyclic systems fused or spiro-annulated to the cyclobutane core. An efficient synthesis of a key spirocyclic building block was demonstrated in a route where an α-amino carboxamide was condensed to form a spirocyclic imidazolinone. nih.gov This highlights how the functional handles present in this compound can be leveraged to create diverse and complex molecular frameworks.

Example of Complex ArchitectureSynthetic Utility of Cyclobutane Building BlockKey References
Spiro[3.3]heptanes Provides a rigid core with well-defined exit vectors for substituents, enabling access to underexplored 3D chemical space. sigmaaldrich.com
Spirocyclic Imidazolinones The amino and carboxamide functionalities can serve as precursors for heterocycle formation, as seen in the synthesis of irbesartan (B333) precursors. nih.gov
Oxa-spirocyclic Compounds The cyclobutane scaffold can be incorporated into cascade reactions, such as cobalt-catalyzed C-H activation, to build complex spirocycles. researchgate.net
Polycyclic Natural Products Cyclobutane moieties are found in various natural products and can be installed as conformationally restricted skeletons to mimic bioactive conformations. researchgate.net

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A common strategy in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids. nih.govmdpi.com The 1-aminocyclobutane-1-carboxamide core of the titular compound is an analogue of an α-amino acid, where the cyclobutane ring restricts the conformational freedom of the backbone.

When incorporated into a peptide sequence, these cyclobutane-containing residues limit the number of accessible conformations, pre-organizing the peptide into a specific secondary structure, such as a helix or a turn. nih.govmdpi.com This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty associated with the flexible peptide adopting a rigid, bioactive conformation upon binding. nih.gov

Molecular mechanics calculations on model peptides containing 1-aminocyclobutane carboxylic acid (ACBC) have shown that these residues favor the adoption of well-defined structures, including α-helices, 3(10)-helices, and γ-turns. nih.gov The specific conformation can be influenced by the substitution pattern on the cyclobutane ring. nih.gov This ability to induce specific, stable folding patterns makes such building blocks highly valuable for designing peptidomimetics with predictable three-dimensional shapes to target protein-protein interactions. nih.gov

Property of PeptidomimeticContribution of Cyclobutane ScaffoldKey References
Enhanced Proteolytic Stability The non-natural, sterically hindered backbone is resistant to cleavage by proteases. nih.gov
Increased Receptor Affinity Conformational restriction reduces the entropic cost of binding, leading to higher affinity. nih.gov
Defined Secondary Structure The rigid cyclobutane ring induces stable helical or turn conformations in the peptide chain. nih.govmdpi.com
Improved Bioavailability Increased stability and modified polarity can lead to better absorption and distribution in the body. nih.gov

Contribution to Conformational Restriction in Lead Compound Development

Conformational restriction is a powerful strategy in medicinal chemistry used to optimize hit and lead compounds during the drug discovery process. nih.govnih.gov The goal is to reduce the flexibility of a molecule, thereby locking it into its "bioactive conformation"—the specific three-dimensional shape required for optimal interaction with its biological target. nih.gov The inclusion of a cyclobutane ring is a classic method for achieving this. nih.govresearchgate.netlifechemicals.com

Flexible molecules often suffer from a significant entropic penalty upon binding to a receptor, as their rotational freedom is lost. nih.gov By incorporating a rigid scaffold like the cyclobutane ring found in this compound, this entropic cost is minimized, which can lead to a substantial increase in binding affinity and potency. nih.gov Furthermore, conformational restriction can improve selectivity, as the rigid molecule is less likely to adopt shapes that allow it to bind to off-target receptors. bldpharm.com

This strategy is particularly relevant in the development of drugs targeting the central nervous system (CNS), where specific physicochemical properties are required for crossing the blood-brain barrier. nih.gov Fragment-based drug design (FBDD) often utilizes small, rigid fragments as starting points for "growing" a lead compound within the binding pocket of a target protein. nih.govresearchgate.netresearchgate.net The this compound scaffold, with its defined 3D structure and functional groups serving as growth vectors, is an ideal candidate for such an approach. nih.gov

Advantage in Lead DevelopmentMechanism of ActionKey References
Increased Potency Reduces the entropic penalty of binding by pre-organizing the molecule in its bioactive conformation. nih.govnih.gov
Enhanced Selectivity A rigid conformation is less likely to fit into the binding sites of unintended off-targets. bldpharm.com
Improved Metabolic Stability The rigid cyclobutane structure can block sites that are susceptible to metabolic degradation. nih.govnih.gov
Favorable Physicochemical Properties Can be used to "escape from flatland," increasing the fraction of sp³ carbons (Fsp³) which correlates with higher clinical success rates. researchgate.netbldpharm.com

Development of Novel Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.govolemiss.edu The development of high-quality chemical probes requires a scaffold that is synthetically tractable, stable, and allows for the precise attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties without disrupting the core interaction with the target. nih.govnih.gov

This compound possesses features that make it a suitable core structure for chemical probe development. Its rigid cyclobutane framework provides a stable platform, ensuring that appended functional groups are held in a fixed orientation. nih.govresearchgate.net The benzylamino and carboxamide groups serve as versatile chemical handles for modification. For example, the benzyl (B1604629) group could be replaced with other aromatic or aliphatic moieties containing functionalities for click chemistry or other bioconjugation techniques. Similarly, the carboxamide nitrogen or the primary amine formed upon its hydrolysis could be used as attachment points.

The design of activity-based probes (ABPs), which often form a covalent bond with their target, could be envisioned by modifying the scaffold to include a reactive "warhead." nih.gov The defined stereochemistry of the cyclobutane core would allow for precise positioning of this warhead to interact with a specific amino acid residue in the target's active site. The development of such probes is crucial for target identification and validation in the early stages of drug discovery. nih.govprobes-drugs.org

Future Research Directions and Unexplored Chemical Space

Exploration of Underexplored Derivatization Pathways

The core structure of 1-(Benzylamino)cyclobutane-1-carboxamide offers multiple sites for chemical modification, opening up a vast, unexplored chemical space for the generation of novel derivatives. Future research should systematically explore these derivatization pathways to create a library of analogues with diverse physicochemical properties.

Key derivatization strategies could include:

N-Alkylation and N-Arylation: Modification of the secondary benzylamino group with a variety of alkyl and aryl substituents could modulate lipophilicity, steric bulk, and electronic properties.

Amide Bond Modification: The primary carboxamide group is a prime target for hydrolysis to the corresponding carboxylic acid, followed by the formation of new amide or ester linkages with a diverse range of amines and alcohols. This would allow for the introduction of various functional groups and pharmacophores.

Aromatic Ring Substitution: The benzyl (B1604629) group provides a platform for electrophilic and nucleophilic aromatic substitution reactions, enabling the introduction of substituents that can fine-tune the molecule's properties.

Cyclobutane (B1203170) Ring Functionalization: Although more challenging, the functionalization of the cyclobutane ring itself at the 2, 3, and 4 positions could lead to novel scaffolds with unique three-dimensional arrangements.

A systematic exploration of these pathways will be crucial in developing structure-activity relationships for any identified biological activities or material properties.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

Modern synthetic technologies offer powerful tools to overcome the challenges often associated with the synthesis of strained ring systems like cyclobutanes and to accelerate the exploration of their chemical space.

Flow Chemistry: Continuous flow synthesis presents a promising avenue for the efficient and scalable production of this compound and its derivatives. ucd.iethieme-connect.comalmacgroup.comrsc.orgacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving reactive intermediates. rsc.org Photochemical [2+2] cycloadditions, a common method for constructing cyclobutane rings, are particularly well-suited for flow chemistry setups, which can improve light penetration and reaction efficiency. ucd.iethieme-connect.comalmacgroup.com

Machine Learning-Assisted Synthesis: The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry. For a novel compound like this compound, ML algorithms could be employed to:

Predict Optimal Reaction Conditions: By training on existing databases of cyclobutane syntheses, ML models can predict the optimal reagents, catalysts, solvents, and temperatures for its synthesis and derivatization.

Propose Novel Synthetic Routes: Retrosynthesis algorithms can suggest novel and efficient synthetic pathways, potentially uncovering more economical or sustainable routes.

Accelerate Discovery of Derivatives: Generative models can design virtual libraries of derivatives with desired properties, which can then be prioritized for synthesis.

Identification of Novel Biological Targets through High-Throughput Screening of Derivatives

A library of derivatives based on the this compound scaffold would be a valuable resource for high-throughput screening (HTS) campaigns to identify novel biological activities. nih.govnih.govnews-medical.net The rigid, three-dimensional nature of the cyclobutane ring is a desirable feature in drug discovery, as it can lead to higher binding affinities and selectivities for protein targets. nih.govexlibrisgroup.com

Future research in this area should involve:

Library Synthesis: The synthesis of a diverse library of derivatives, as outlined in section 9.1, is a prerequisite for any screening effort.

Broad-Based Phenotypic Screening: Initial screening could involve a wide range of cell-based assays to identify any potential therapeutic areas, such as anticancer, anti-inflammatory, or antimicrobial activities.

Target-Based Screening: If computational predictions suggest potential protein targets, more focused screening against these specific targets can be performed.

The data generated from HTS will be instrumental in building structure-activity relationships and guiding the further optimization of lead compounds.

Screening ApproachDescriptionPotential Outcome
Phenotypic ScreeningTesting a library of compounds in cell-based or organism-based assays to identify a desired biological effect.Discovery of novel therapeutic areas for the compound class.
Target-Based ScreeningScreening a compound library against a specific, purified biological target (e.g., an enzyme or receptor).Identification of compounds that modulate a known disease-related target.
High-Content ScreeningAn image-based screening approach that provides multiparametric data on cellular events.Detailed insights into the mechanism of action of active compounds.

Integration of Multiscale Computational Approaches for Predictive Design

Computational modeling provides a powerful and cost-effective means to predict the properties of this compound and its derivatives, thereby guiding experimental efforts. rsc.orgchemrxiv.orgnih.govllnl.gov Multiscale computational approaches, which combine different levels of theory and simulation, can provide a holistic understanding of molecular behavior from the quantum level to macroscopic properties.

Key computational approaches to be explored include:

Quantum Mechanics (QM): QM calculations can be used to accurately predict the conformational preferences, electronic properties, and reactivity of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules, such as proteins or nucleic acids, or with other molecules in a material.

Docking and Virtual Screening: If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of derivatives, allowing for the in silico screening of large virtual libraries.

These computational studies can prioritize the synthesis of the most promising derivatives and provide a molecular-level understanding of their observed activities.

Development of Next-Generation Cyclobutane-Containing Materials and Tools

Beyond its potential in drug discovery, the this compound scaffold could serve as a building block for novel materials and chemical tools. The rigid cyclobutane core can impart unique properties to polymers and other materials. nih.govacs.orgresearchgate.netund.eduacs.org

Future research in materials science could focus on:

Polymer Synthesis: The bifunctional nature of the molecule (amino and carboxamide groups) allows for its potential incorporation into polymers such as polyamides or polyurethanes. The rigid cyclobutane unit in the polymer backbone could lead to materials with enhanced thermal stability and mechanical strength.

Stimuli-Responsive Materials: The strained cyclobutane ring can be designed to undergo ring-opening reactions in response to mechanical force (mechanophores), light, or heat, leading to the development of stress-responsive or self-healing materials. acs.orgresearchgate.net

Chemical Probes: Derivatives of this compound could be functionalized with fluorescent tags or reactive groups to create chemical probes for studying biological processes.

The exploration of this compound in materials science represents a significant and largely untapped area of research.

Q & A

Q. What are the standard synthetic routes for 1-(Benzylamino)cyclobutane-1-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer: The compound is typically synthesized via a multi-step approach involving cyclobutane ring functionalization and benzylamine coupling. A common route includes:

Cyclobutane carboxylation : Activation of cyclobutane-1-carboxylic acid derivatives (e.g., ester or acid chloride formation) using reagents like thionyl chloride or carbodiimides .

Benzylamine coupling : Amide bond formation with benzylamine via coupling agents such as HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .
Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:acid), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclobutane ring geometry and benzylamino group integration (e.g., δ 4.2–4.5 ppm for benzylic protons) .
  • HPLC-MS : Reverse-phase C18 columns (gradient: water/acetonitrile + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 233) .
  • Elemental analysis : Validate C, H, N content (±0.3% theoretical) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Collect residues in sealed containers for incineration by certified hazardous waste handlers .

Q. How can researchers assess the compound’s stability under various storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Temperature/humidity : Store aliquots at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months .
  • Analytical monitoring : Track degradation via HPLC every 30 days; significant degradation (>10%) at 40°C suggests refrigeration is critical .

Q. What are the key solubility and physicochemical parameters critical for experimental design?

  • Methodological Answer:
  • Solubility : Test in DMSO (≥50 mg/mL for stock solutions), PBS (pH 7.4, <1 mg/mL) .
  • logP : Estimate via reverse-phase HPLC (C18 column) to predict membrane permeability (reported logP ~1.8) .
  • pKa : Use potentiometric titration; the benzylamino group typically has a pKa of ~8.5–9.0 .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

  • Methodological Answer:
  • Software : AutoDock Vina or Schrödinger Maestro for ligand-protein docking .
  • Target selection : Prioritize enzymes with cyclobutane/amide-binding pockets (e.g., proteases, kinases) .
  • Validation : Compare docking scores (ΔG < -7 kcal/mol) with in vitro IC50_{50} values; discrepancies may indicate solvation/entropy effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum batch) .
  • Orthogonal assays : Validate enzyme inhibition via fluorescence-based and radiometric methods .
  • Structural analogs : Synthesize derivatives to isolate confounding substituent effects .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer:
  • Functional group variation : Modify the benzyl group (e.g., electron-withdrawing substituents) or cyclobutane ring (e.g., fluorination) .
  • In silico screening : Use QSAR models (e.g., Random Forest) to predict activity cliffs .
  • Biological testing : Prioritize derivatives with ≥10-fold potency improvements in primary assays .

Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound?

  • Methodological Answer:
  • Enzyme inhibition : SARS-CoV-2 MPro or human caspases using fluorogenic substrates (e.g., Dabcyl-Edans) .
  • Cell viability : Test in HEK293 or HeLa cells (MTT assay, IC50_{50} < 50 μM suggests therapeutic relevance) .
  • Permeability : Caco-2 monolayers to predict oral bioavailability (Papp_{app} > 1 × 106^{-6} cm/s) .

Q. How can researchers address low yield in large-scale synthesis of this compound?

  • Methodological Answer:
  • Process optimization : Replace batch reactions with flow chemistry for precise temperature/residence time control .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, stirring rate) .

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